1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
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Overview
Description
“1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1856844-90-0 . It has a molecular weight of 158.2 . The IUPAC name for this compound is 1-isopropoxycyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O3/c1-6(2)11-8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results.Scientific Research Applications
Synthesis and Characterization
Cyclobutane derivatives are synthesized through various methods, including photochemical [2+2] cycloaddition reactions and enantiodivergent synthetic sequences. These processes yield a range of compounds, including aminocyclobutane carboxylic acids, which are prepared in high enantiomeric excess and characterized for their structural properties. Such synthetic methodologies facilitate the creation of rigid molecules for further chemical exploration (Gauzy et al., 2004; Izquierdo et al., 2005).
Material Science Applications
Cyclobutane derivatives demonstrate potential in material science, particularly in the synthesis of polymers through ring-opening metathesis polymerization (ROMP). These compounds offer unique structural features for developing new materials with desired physical and chemical properties (Song et al., 2010).
Medicinal Chemistry and BNCT Agents
In the realm of medicinal chemistry, cyclobutane derivatives, including those containing boron clusters, are explored for their potential as boron neutron capture therapy (BNCT) agents. These compounds, designed to target tumor cells selectively, represent a promising avenue for cancer treatment. The synthesis of water-soluble boronated amino acids exemplifies the integration of cyclobutane structures into molecules with significant biomedical applications (Srivastava et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
1-propan-2-yloxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJSFQKWPSTEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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